An In-Depth Technical Guide to 1-Chloro-4-(1,3-dioxolan-2-ylmethyl)benzene (CAS No. 4412-51-5)
An In-Depth Technical Guide to 1-Chloro-4-(1,3-dioxolan-2-ylmethyl)benzene (CAS No. 4412-51-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Versatile Chemical Intermediate
1-Chloro-4-(1,3-dioxolan-2-ylmethyl)benzene, also known by its systematic name 2-(4-chlorobenzyl)-1,3-dioxolane, is a halogenated aromatic ether with the unique Chemical Abstracts Service (CAS) registry number 4412-51-5 . This compound emerges as a pivotal intermediate in synthetic organic chemistry, particularly within the pharmaceutical landscape. Its structure, featuring a chlorophenyl group linked to a dioxolane ring via a methylene bridge, bestows upon it a distinct combination of reactivity and stability. The dioxolane moiety serves as a protecting group for the aldehyde functionality of 4-chlorophenylacetaldehyde, rendering the benzylic position amenable to a variety of chemical transformations that would otherwise be incompatible with a reactive aldehyde. This guide provides a comprehensive overview of its synthesis, physicochemical properties, and its emerging role in the development of novel therapeutic agents.
Physicochemical Properties: A Snapshot of Key Data
A thorough understanding of a compound's physical and chemical characteristics is fundamental to its application in research and development. The key properties of 1-Chloro-4-(1,3-dioxolan-2-ylmethyl)benzene are summarized below.
| Property | Value | Source(s) |
| CAS Number | 4412-51-5 | [1] |
| Molecular Formula | C₁₀H₁₁ClO₂ | [1] |
| Molecular Weight | 198.64 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | 118-120 °C at 5 mmHg | |
| Density | 1.21 g/cm³ | |
| Refractive Index | 1.535 | |
| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and toluene. Insoluble in water. |
Synthesis and Mechanistic Insights: The Acetalization Pathway
The primary synthetic route to 1-Chloro-4-(1,3-dioxolan-2-ylmethyl)benzene involves the acid-catalyzed acetalization of 4-chlorophenylacetaldehyde with ethylene glycol. This reaction is a classic example of carbonyl protection, a crucial strategy in multi-step organic synthesis.
The mechanism of this reaction is initiated by the protonation of the carbonyl oxygen of 4-chlorophenylacetaldehyde by an acid catalyst, typically p-toluenesulfonic acid (p-TSA). This protonation enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by one of the hydroxyl groups of ethylene glycol. The resulting hemiacetal intermediate then undergoes a series of proton transfer and dehydration steps, facilitated by the acidic environment, to form a cyclic acetal, the 1,3-dioxolane ring. The removal of water, often achieved by azeotropic distillation with a solvent like toluene using a Dean-Stark apparatus, drives the equilibrium towards the formation of the desired product.
Caption: Synthetic workflow for 1-Chloro-4-(1,3-dioxolan-2-ylmethyl)benzene.
Experimental Protocol: A Step-by-Step Guide
The following protocol provides a detailed methodology for the synthesis of 1-Chloro-4-(1,3-dioxolan-2-ylmethyl)benzene.
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Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark apparatus, and a reflux condenser, add 4-chlorophenylacetaldehyde (1 equivalent), ethylene glycol (1.2 equivalents), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.02 equivalents).
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Solvent Addition: Add toluene to the flask to a concentration of approximately 0.5 M with respect to the aldehyde.
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Azeotropic Distillation: Heat the reaction mixture to reflux. The water formed during the reaction will be removed as an azeotrope with toluene and collected in the Dean-Stark trap.
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Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting aldehyde is consumed.
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Workup: Cool the reaction mixture to room temperature. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield pure 1-Chloro-4-(1,3-dioxolan-2-ylmethyl)benzene.
Applications in Drug Discovery and Development: A Key Building Block for Antifungal Agents
The strategic importance of 1-Chloro-4-(1,3-dioxolan-2-ylmethyl)benzene lies in its utility as a precursor for more complex molecules with therapeutic potential. While direct biological activity of the title compound is not extensively reported, its role as a key intermediate is exemplified in the synthesis of certain antifungal agents.
A notable application is in the synthesis of azole antifungals. The 1,3-dioxolane moiety is a structural feature in several antifungal drugs. For instance, a closely related compound, cis-2-(2,4-dichlorophenyl)-2-([2][3][4]-triazol-1-ylmethyl)-[2][5]dioxolane-4-methyl methanesulfonate, is a crucial intermediate in the synthesis of itraconazole, a broad-spectrum antifungal agent.[6] The 1-Chloro-4-(1,3-dioxolan-2-ylmethyl)benzene scaffold provides a versatile platform for the introduction of various pharmacophores, such as the 1,2,4-triazole ring, which is essential for the antifungal activity of many azole drugs.[7]
The synthesis of such antifungal agents often involves the deprotection of the aldehyde from the dioxolane ring at a later stage, or the modification of the benzylic position, which is made possible by the initial protection of the carbonyl group. The chloro-substituent on the phenyl ring can also play a role in modulating the pharmacokinetic and pharmacodynamic properties of the final drug molecule.
Caption: Role as an intermediate in the synthesis of bioactive molecules.
Safety and Handling
As with any chemical reagent, proper safety precautions should be observed when handling 1-Chloro-4-(1,3-dioxolan-2-ylmethyl)benzene. It is advisable to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
1-Chloro-4-(1,3-dioxolan-2-ylmethyl)benzene is a valuable and versatile intermediate in organic synthesis. Its straightforward preparation via acid-catalyzed acetalization, coupled with the stability of the dioxolane protecting group, makes it an attractive building block for the synthesis of complex molecules, particularly in the field of medicinal chemistry. Its demonstrated utility in the synthesis of antifungal agents highlights its potential for the development of new and improved therapeutics. Further exploration of this compound's reactivity and its incorporation into novel molecular scaffolds is likely to yield new discoveries in drug development.
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